molecular formula C18H26N2O5 B3091267 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1217627-34-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B3091267
CAS No.: 1217627-34-3
M. Wt: 350.4 g/mol
InChI Key: MNVAFNQGORGUKW-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a dimethyl-amino phenoxy group, and a pyrrolidinecarboxylic acid moiety. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Attachment of the Dimethyl-amino Phenoxy Group: This step involves the nucleophilic substitution reaction where the dimethyl-amino phenoxy group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethyl-amino phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid shares similarities with other pyrrolidine derivatives and compounds containing tert-butoxycarbonyl and dimethyl-amino phenoxy groups.

Uniqueness

  • The unique combination of functional groups and stereochemistry in this compound distinguishes it from other compounds. Its specific (2S,4S) configuration and the presence of both tert-butoxycarbonyl and dimethyl-amino phenoxy groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S,4S)-4-[3-(dimethylamino)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-14(10-15(20)16(21)22)24-13-8-6-7-12(9-13)19(4)5/h6-9,14-15H,10-11H2,1-5H3,(H,21,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVAFNQGORGUKW-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.